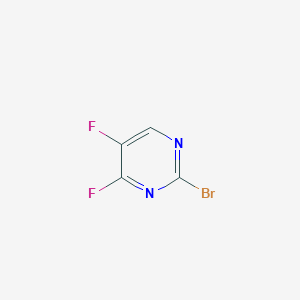
2-Bromo-4,5-difluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5-difluoropyrimidine: is a chemical compound with the molecular formula C₄HBrF₂N₂. It belongs to the class of pyrimidine derivatives and contains bromine and fluorine atoms. The compound’s systematic name is 5-Bromo-2,4-difluoropyrimidine. Its chemical structure consists of a pyrimidine ring with bromine and two fluorine substituents. The melting point of this compound is around 74-80°C .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Bromo-4,5-difluoropyrimidine. One common method involves the bromination of 2,4-difluoropyrimidine using a brominating agent. The reaction proceeds as follows:
2,4-difluoropyrimidine+Br2→this compound
Industrial Production:: While specific industrial production methods are proprietary, manufacturers typically optimize the synthetic route for large-scale production. These processes involve efficient bromination and purification steps.
Análisis De Reacciones Químicas
Reactivity:: 2-Bromo-4,5-difluoropyrimidine can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: Reduction of the pyrimidine ring may occur under appropriate conditions.
Other Transformations: Depending on the reaction conditions, it may undergo other transformations.
Brominating Agents: Br₂ or NBS (N-bromosuccinimide)
Reduction Conditions: Catalytic hydrogenation or metal hydrides (e.g., LiAlH₄)
Other Reagents: Various nucleophiles and bases
Major Products:: The major products formed during these reactions include different derivatives of this compound, such as substituted pyrimidines or reduced forms.
Aplicaciones Científicas De Investigación
2-Bromo-4,5-difluoropyrimidine finds applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the development of agrochemicals, pharmaceuticals, and materials.
Mecanismo De Acción
The exact mechanism by which 2-Bromo-4,5-difluoropyrimidine exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to biological responses.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C4HBrF2N2 |
|---|---|
Peso molecular |
194.96 g/mol |
Nombre IUPAC |
2-bromo-4,5-difluoropyrimidine |
InChI |
InChI=1S/C4HBrF2N2/c5-4-8-1-2(6)3(7)9-4/h1H |
Clave InChI |
LDUJBKUDEUWUJB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)







![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)


![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)

